molecular formula C13H14ClNO2 B8410202 Tert-butyl 2-(2-chloro-4-cyanophenyl)acetate

Tert-butyl 2-(2-chloro-4-cyanophenyl)acetate

Cat. No. B8410202
M. Wt: 251.71 g/mol
InChI Key: TXONFRQDEKCCMQ-UHFFFAOYSA-N
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Patent
US09345713B2

Procedure details

Combined 4-bromo-3-chlorobenzonitrile (0.600 g, 2.77 mmol) and (2-(tert-butoxy)-2-oxoethyl)zinc(II) chloride (8.32 mL, 4.16 mmol) in THF (5.54 mL), then Pd(dba)2 (0.080 g, 0.139 mmol) and 2′-(dicyclohexylphosphino)-N,N-dimethyl-[1,1′-biphenyl]-2-amine (0.109 g, 0.277 mmol) were added and the reaction was refluxed overnight at 65° C. The reaction was concentrated by rotary evaporation and purified on a silica gel column eluting with hexanes and EtOAc to give the title compound (274 mg, 39%) as a yellow oil. MS m/z [M+H]+ 252.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8.32 mL
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step One
Name
Quantity
5.54 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[Cl:10].[Cl-].[C:12]([O:16][C:17](=[O:20])[CH2:18][Zn+])([CH3:15])([CH3:14])[CH3:13].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(N(C)C)=CC=CC=2)CCCCC1>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[Cl:10][C:3]1[CH:4]=[C:5]([C:6]#[N:7])[CH:8]=[CH:9][C:2]=1[CH2:18][C:17]([O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:20] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)Cl
Name
Quantity
8.32 mL
Type
reactant
Smiles
[Cl-].C(C)(C)(C)OC(C[Zn+])=O
Name
Quantity
0.109 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C=1C(=CC=CC1)N(C)C)C1CCCCC1
Name
Quantity
5.54 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.08 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column
WASH
Type
WASH
Details
eluting with hexanes and EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C#N)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 274 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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